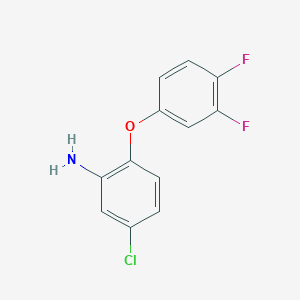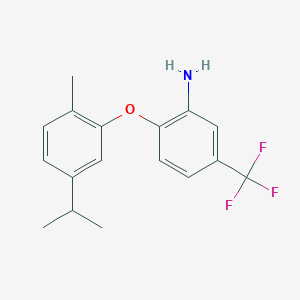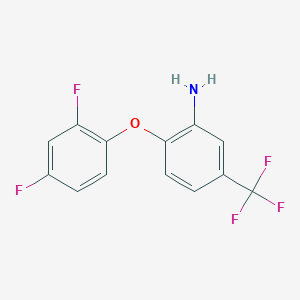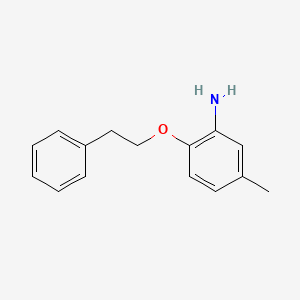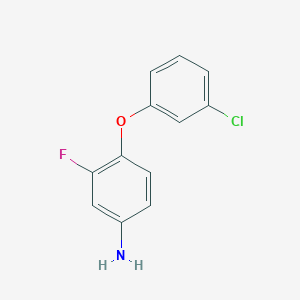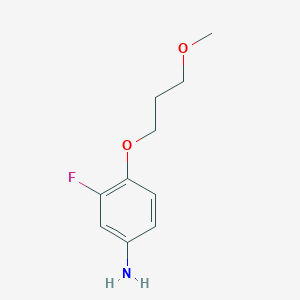
3-Fluoro-4-(3-methoxypropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-(3-methoxypropoxy)aniline, also known as FMPPA, is a mono-fluorinated aniline derivative. It is a highly versatile organic compound with a wide range of applications in various scientific fields. FMPPA is used in many biochemical and physiological studies due to its unique properties. It is a key component in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. FMPPA has also been used as a probe molecule to study the mechanism of action of various enzymes and other biological molecules.
Scientific Research Applications
Synthesis of 3-Fluoro-2-quinolones
Mävers and Schlosser (1996) described the preparation of N-(Fluoro-3-methoxyacryloyl)anilines, leading to the synthesis of 3-fluoro-2-quinolones, a class of compounds with significant relevance in medicinal chemistry. This synthesis involved a reaction between lithium anilides and methoxy propenoate derivatives, demonstrating a pathway for generating structurally complex quinolones from simpler aniline precursors (Mävers & Schlosser, 1996).
Computational Studies for Kinase Inhibitors
Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies for derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline. These studies were aimed at understanding the orientations and preferred active conformations of these inhibitors, which are crucial for designing effective kinase inhibitors in cancer therapy (Caballero et al., 2011).
Fluorescence Quenching Studies
Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols. Their research, involving steady state fluorescence measurements, provided insights into the behavior of these compounds under varying conditions, which is significant in the development of new fluorescent materials and sensors (Geethanjali et al., 2015).
Electrochemical Studies
Cihaner and Önal (2002) investigated the electrochemical behavior of fluoro-substituted aniline monomers, including studies on their polymerization and potential applications in conductive materials. This research is vital for the development of advanced materials with specific electronic properties (Cihaner & Önal, 2002).
Vibrational Analysis
Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of fluoro-substituted anilines. This study is crucial for understanding the molecular structure and behavior of these compounds, which has implications in materials science and pharmaceutical research (Revathi et al., 2017).
properties
IUPAC Name |
3-fluoro-4-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBVQTNODCLSTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

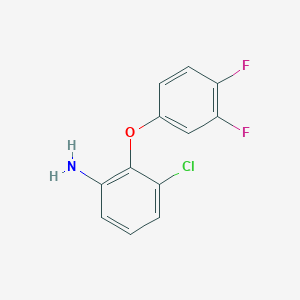
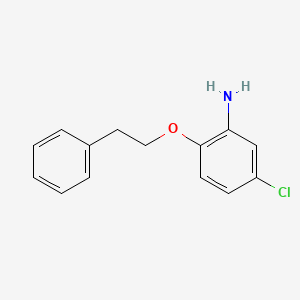

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

